N-(furan-2-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-5-METHYL-2-PHENYL-1,3-DIOXANE-5-CARBOXAMIDE is a complex organic compound that features a furan ring, a dioxane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-5-METHYL-2-PHENYL-1,3-DIOXANE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from agricultural byproducts like corn cobs and oat hulls.
Formation of the Dioxane Ring: The dioxane ring is usually formed through a cyclization reaction involving diols and aldehydes under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-5-METHYL-2-PHENYL-1,3-DIOXANE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted furans and dioxanes.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-5-METHYL-2-PHENYL-1,3-DIOXANE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-5-METHYL-2-PHENYL-1,3-DIOXANE-5-CARBOXAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furfurylamine.
Dioxane Derivatives: Compounds like 1,4-dioxane and 1,3-dioxolane.
Uniqueness
N-[(FURAN-2-YL)METHYL]-5-METHYL-2-PHENYL-1,3-DIOXANE-5-CARBOXAMIDE is unique due to its combination of a furan ring, a dioxane ring, and a carboxamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-2-phenyl-1,3-dioxane-5-carboxamide |
InChI |
InChI=1S/C17H19NO4/c1-17(16(19)18-10-14-8-5-9-20-14)11-21-15(22-12-17)13-6-3-2-4-7-13/h2-9,15H,10-12H2,1H3,(H,18,19) |
InChI Key |
LXJMDVJDXBKRTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
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